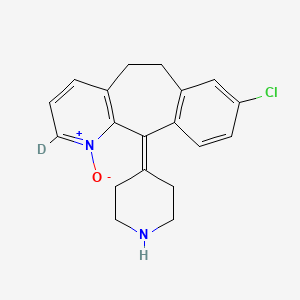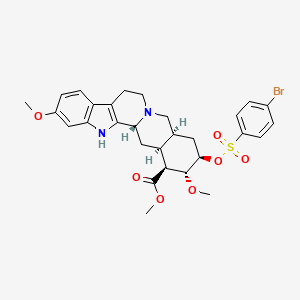
Desloratadine-d1 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desloratadine-d1 N-Oxide is a derivative of desloratadine, a second-generation tricyclic antihistamine Desloratadine is widely used for the treatment of allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine-d1 N-Oxide typically involves the oxidation of desloratadine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control.
化学反応の分析
Types of Reactions: Desloratadine-d1 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent desloratadine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidized forms of desloratadine.
Reduction: Desloratadine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Desloratadine-d1 N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic effects and as a tool to understand the metabolism of desloratadine.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Desloratadine-d1 N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response. The N-oxide form may have different binding affinities and pharmacokinetics compared to the parent compound, which can influence its overall efficacy and duration of action.
類似化合物との比較
Desloratadine: The parent compound, widely used as an antihistamine.
Loratadine: A precursor to desloratadine, also used as an antihistamine.
Fexofenadine: Another second-generation antihistamine with similar uses.
Cetirizine: A second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: Desloratadine-d1 N-Oxide is unique due to its N-oxide functional group, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of N-oxidation on the pharmacological activity and metabolism of antihistamines.
特性
IUPAC Name |
13-chloro-5-deuterio-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2/i11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQZDOHUHWANO-WORMITQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=[N+](C2=C(CCC3=C(C2=C4CCNCC4)C=CC(=C3)Cl)C=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









